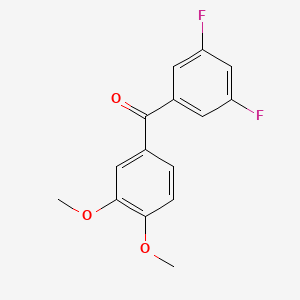

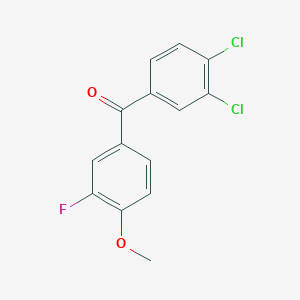

2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid

Overview

Description

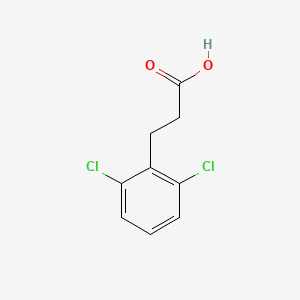

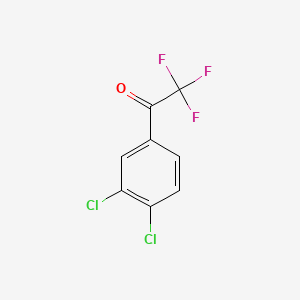

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in medicinal chemistry due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of these compounds typically includes a phenyl ring with a trifluoromethyl group attached, along with other functional groups .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, 4-(Trifluoromethyl)phenylacetic acid can undergo diolefination mediated by mono-N-protected amino acid ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, 2-(Trifluoromethyl)phenylacetic acid has a molecular weight of 204.15 and a linear formula of CF3C6H4CH2CO2H .Scientific Research Applications

Organic Synthesis and Structural Analysis

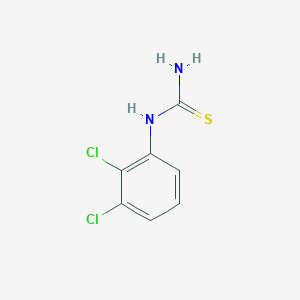

The synthesis of thiazole derivatives, including those with 2-(4-Trifluoromethyl-phenylamino) groups, has been widely studied for their unique structural and conformational characteristics. Buceta et al. (2004) described the synthesis of these derivatives and performed structural and conformational studies using various spectroscopic methods and theoretical calculations, highlighting the compound's significance in organic synthesis and material science (Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004). Similarly, studies have been conducted on the preparation of trifluoromethylated thiazoles using sulfur tetrafluoride, emphasizing the compound's relevance in synthesizing novel thiazoles and isothiazoles (Nickson, 1991).

Antimicrobial Applications

Li-ga (2015) researched the synthesis of novel thiazole compounds containing ether structures, demonstrating certain fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, thus indicating potential applications in fungicide development (Qiu Li-ga, 2015).

Synthetic Methodology Development

The development of single-step syntheses for substituted 2-thiazolines from carboxylic acids showcases the versatility of thiazole derivatives in synthesizing a wide range of compounds, which can have implications in pharmaceutical synthesis and material science (Suzuki & Izawa, 1976).

Novel Fungicides and Photophysical Properties

Further research into the synthetic process of novel fungicides like thifuzamide underscores the importance of thiazole derivatives in agricultural applications, showcasing their potential as effective fungicides (Liu An-chang, 2012). The synthesis and study of photophysical properties of 5-N-Arylamino-4-methylthiazoles from direct C–H arylations and Buchwald–Hartwig aminations of 4-Methylthiazole reveal their applications in designing materials with specific optical properties (Murai et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

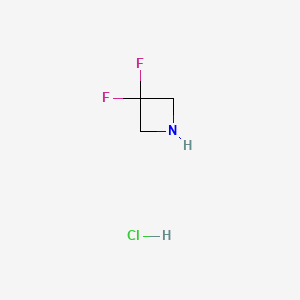

2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-1-3-7(4-2-6)15-10-16-8(5-19-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYPILVCKPTZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375338 | |

| Record name | 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid | |

CAS RN |

728918-58-9 | |

| Record name | 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)